molecular formula C20H19BrN2O3 B12953304 Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12953304
M. Wt: 415.3 g/mol
InChI Key: IDCUFQHHKWMRTC-UHFFFAOYSA-N
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Description

Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, which involves the fusion of an oxindole core with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves a multi-step process. One common method includes the reaction of isatin with a suitable piperidine derivative under specific conditions. The reaction is often catalyzed by a chiral base organocatalyst, which helps in achieving the desired enantioselectivity . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as DNA replication and protein synthesis . The compound’s spirocyclic structure allows it to fit into the binding pockets of these enzymes, enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-bromo-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the bromine atom and the benzyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

benzyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H19BrN2O3/c21-15-6-7-16-17(12-15)22-18(24)20(16)8-10-23(11-9-20)19(25)26-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,24)

InChI Key

IDCUFQHHKWMRTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=C(C=C(C=C3)Br)NC2=O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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